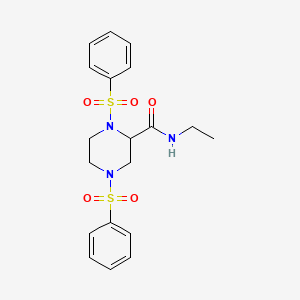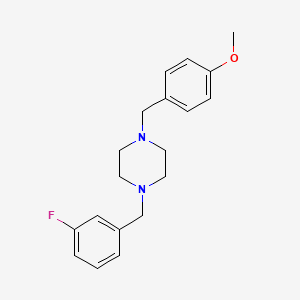
1-(3-Fluorobenzyl)-4-(4-methoxybenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-312971-A is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions at the molecular level, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-312971-A involves a series of chemical reactions that require precise conditions. The typical synthetic route includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are often commercially available compounds.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure the desired product is formed. Common solvents used in these reactions include dichloromethane and methanol.
Catalysts and Reagents: Catalysts such as hydroxypropyl methylcellulose and pluronic F-127 are used to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of WAY-312971-A is scaled up using similar reaction conditions but with larger quantities of reactants and more robust equipment. The use of supercritical fluid crystallization equipment ensures high purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
WAY-312971-A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: The opposite of oxidation, where hydrogen is added or oxygen is removed.
Substitution: A reaction where one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of halogens or other nucleophiles under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce hydrogenated compounds.
Scientific Research Applications
WAY-312971-A has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: The compound is employed in biological assays to investigate its effects on cellular processes and molecular interactions.
Medicine: Research into the potential therapeutic uses of WAY-312971-A includes its role in drug development and disease treatment.
Mechanism of Action
The mechanism of action of WAY-312971-A involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, altering their activity and leading to various biochemical effects. These interactions can modulate cellular pathways and influence physiological processes .
Properties
Molecular Formula |
C19H23FN2O |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C19H23FN2O/c1-23-19-7-5-16(6-8-19)14-21-9-11-22(12-10-21)15-17-3-2-4-18(20)13-17/h2-8,13H,9-12,14-15H2,1H3 |
InChI Key |
RSTHLMJAZGFWLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


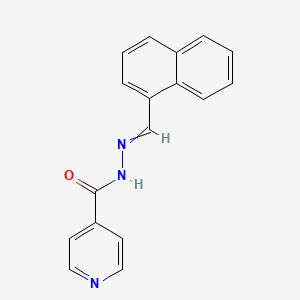
![3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B10813812.png)
![2,4-Dimethyl-benzo[b][1,8]naphthyridin-5-ylamine](/img/structure/B10813818.png)
![[1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]-morpholin-4-ylmethanone](/img/structure/B10813823.png)
![4-[(2,5-Dioxo-4,4-diphenyl-1-imidazolidinyl)methyl]benzonitrile](/img/structure/B10813833.png)
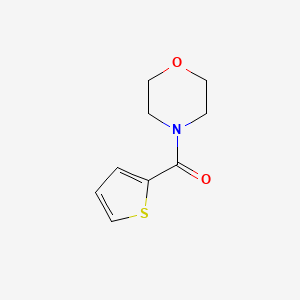
![(6-Oxobenzo[c]chromen-3-yl) acetate](/img/structure/B10813853.png)
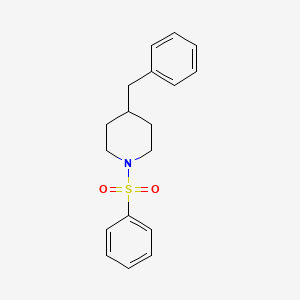
![3,5-dimethoxy-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B10813860.png)
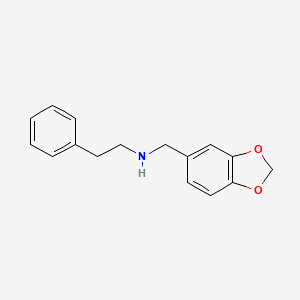
![1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B10813865.png)
![1-[4-(Ethylsulfonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B10813869.png)
